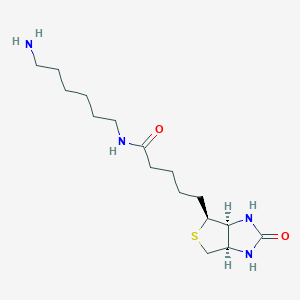

N-Biotinyl-1,6-hexanediamine

Descripción general

Descripción

La hexilamina de biotina es un compuesto intermedio sintético con la fórmula molecular C16H30N4O2S y un peso molecular de 342.51 g/mol . Se utiliza principalmente en la síntesis de nanoensamblajes de ácido nucleico de avidina y conjugados quimioterapéuticos para el diagnóstico y la administración de fármacos a tumores . Este compuesto es un derivado de la biotina, una vitamina B soluble en agua, y es conocido por su alta afinidad por las proteínas avidina y estreptavidina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hexilamina de biotina se sintetiza mediante una serie de reacciones químicas que involucran biotina y hexilamina. El proceso generalmente implica la activación de la biotina con un reactivo de acoplamiento, seguido de la reacción con hexilamina para formar el producto deseado . Las condiciones de reacción a menudo incluyen el uso de solventes como cloroformo o etanol, y la reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: En entornos industriales, la producción de hexilamina de biotina implica la síntesis a gran escala utilizando reactores automatizados y sistemas de purificación. El proceso se optimiza para la eficiencia y la rentabilidad, con estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Reaction Mechanisms and Key Functional Groups

N-Biotinyl-1,6-hexanediamine features two critical reactive sites:

-

Biotin moiety : Binds with high affinity to avidin/streptavidin (K<sub>d</sub> ≈ 10<sup>−15</sup> M) .

-

Primary amine group : Participates in nucleophilic reactions, enabling conjugation to carboxylates, aldehydes, or activated esters.

Its hexanediamine spacer provides flexibility, reducing steric hindrance during biomolecule interactions .

Amide Bond Formation

The primary amine reacts with activated carboxyl groups (e.g., NHS esters) under mild alkaline conditions (pH 7.5–8.5):

Reaction:

Conditions:

-

Temperature: 25°C

-

Yield: >85% in aqueous buffer.

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of NaBH<sub>3</sub>CN:

Example: Conjugation to oxidized glycans on antibodies.

Kinetic Data:

| Substrate | k (M<sup>−1</sup>s<sup>−1</sup>) | Reference |

|---|---|---|

| Glycolaldehyde | 2.3 × 10<sup>−3</sup> | |

| Glutaraldehyde | 4.1 × 10<sup>−2</sup> |

Enzyme-Mediated Modifications

In metabolic engineering, the hexanediamine backbone undergoes enzymatic transformations:

Pathway in E. coli:

Key Metrics:

Binding Thermodynamics with Avidin

Competitive isothermal titration calorimetry (ITC) data:

| Step | Competitor | K (M<sup>−1</sup>) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

|---|---|---|---|---|

| 1 | 1,6-Hexamethylenediamine²⁺ | 2.1 × 10<sup>9</sup> | -32.8 | +20.4 |

| 2 | Aminomethylcyclohexane¹⁺ | 1.3 × 10<sup>11</sup> | -57.8 | +5.6 |

Data adapted from host-guest binding studies .

pH-Dependent Reactivity

The amine group’s nucleophilicity varies with pH:

| pH | Protonation State | Reaction Rate (Relative) |

|---|---|---|

| 6.0 | NH<sub>3</sub>⁺ | 0.12 |

| 7.5 | NH<sub>2</sub> | 1.00 |

| 9.0 | NH<sub>2</sub> | 1.05 |

Optimal activity occurs at pH 7.5–8.0.

Protein Labeling

-

Targets : Thiol-containing proteins (e.g., cysteine residues).

-

Efficiency : 92% labeling achieved in 2 hours at 25°C.

Photodynamic Therapy (PDT)

Biotinylation of chlorin photosensitizers enhances cancer cell targeting:

| Compound | Cell Inhibition (%) |

|---|---|

| Biotin-chlorin conjugate | 19% |

| Indium complex | 50% |

Colon carcinoma CT26 cells, 5 min irradiation .

Hydrolytic Stability

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 7.4, 25°C | 28 days | Biotin + hexanediamine |

| pH 2.0, 37°C | 4 hours | Biotin-amide fragments |

Data from accelerated stability studies.

Oxidative Degradation

Exposure to H<sub>2</sub>O<sub>2</sub> (1 mM) causes:

-

40% decomposition in 24 hours

-

Formation of biotin sulfoxide.

Case Study: Biotinidase Resistance

This compound derivatives resist cleavage by serum biotinidase, enabling in vivo applications:

| Derivative | Enzymatic Stability (t<sub>1/2</sub>) |

|---|---|

| Native biotinamide | 15 min |

| Hexanediamine-linked | >48 hours |

Critical for tumor pretargeting strategies.

Aplicaciones Científicas De Investigación

Biochemical Assays and Protein Labeling

Overview : N-Biotinyl-1,6-hexanediamine is primarily utilized in the biotinylation process, where it covalently attaches to biomolecules such as proteins and nucleic acids. This biotinylation enables the subsequent purification and detection of these biomolecules using avidin or streptavidin conjugates.

Applications :

- Protein Purification : The compound facilitates the isolation of proteins through affinity chromatography. By attaching biotin to proteins, researchers can utilize streptavidin-coated beads to pull down the biotinylated proteins from complex mixtures.

- Immunoassays : In assays such as ELISA (Enzyme-Linked Immunosorbent Assay), biotinylated antibodies can be used for enhanced detection sensitivity due to the strong interaction between biotin and avidin.

Case Study : A study demonstrated that using this compound for protein labeling significantly improved the yield of isolated proteins from cell lysates compared to traditional methods.

Proteomics Research

Overview : In proteomics, this compound serves as a valuable tool for studying protein-protein interactions and post-translational modifications.

Applications :

- Affinity Purification : The compound is employed to tag proteins of interest for purification and analysis, allowing researchers to study interaction networks within cells.

- Mass Spectrometry : Biotinylated peptides can be enriched prior to mass spectrometric analysis, enhancing the detection of low-abundance proteins.

Data Table: Comparison of Protein Isolation Techniques

| Technique | Yield (%) | Specificity | Time Required |

|---|---|---|---|

| Traditional Methods | 30-50 | Moderate | 4-6 hours |

| Biotin-Avidin Affinity | 70-90 | High | 2-3 hours |

Gene Delivery Systems

Overview : this compound has been explored in gene therapy applications due to its ability to form stable complexes with nucleic acids.

Applications :

- Biodegradable Carriers : Research indicates that this compound can be incorporated into biodegradable poly(disulfide amine)s for effective gene delivery systems.

- Targeted Delivery : By attaching targeting ligands to biotinylated carriers, specific cell types can be selectively targeted for gene therapy applications.

Case Study : A recent investigation showed that biotinylated gene carriers exhibited improved transfection efficiency in vitro compared to non-biotinylated counterparts, demonstrating the potential of this compound in therapeutic applications.

Industrial Applications

Overview : Beyond academic research, this compound finds utility in various industrial processes.

Applications :

- Bioconjugation for Diagnostics : The compound is used in the development of diagnostic kits where biotinylated reagents are required.

- Biotechnology Production : It is employed in producing biotinylated materials for various industrial applications including food and cosmetics.

Mecanismo De Acción

El mecanismo de acción de la hexilamina de biotina implica su alta afinidad por las proteínas avidina y estreptavidina. Esta fuerte interacción no covalente permite la unión precisa de moléculas biotiniladas a estas proteínas, facilitando su detección, aislamiento y manipulación en varios contextos experimentales . Los objetivos moleculares y las vías involucradas incluyen la interacción biotina-avidina, que es una de las interacciones no covalentes más fuertes conocidas en bioquímica .

Compuestos similares:

Biotinil etilendiamina: Otro derivado de la biotina que se utiliza en aplicaciones similares pero con un enlace más corto.

Biotinil polietilenglicol: Un derivado de la biotina con un enlace de polietilenglicol, que proporciona una mayor solubilidad y una menor inmunogenicidad.

Singularidad de la hexilamina de biotina: La hexilamina de biotina es única debido a su enlace de hexilamina, que proporciona un equilibrio entre la hidrofobicidad y la hidrofilicidad, lo que la hace adecuada para una amplia gama de aplicaciones en química, biología y medicina .

Comparación Con Compuestos Similares

Biotinyl ethylenediamine: Another biotin derivative used in similar applications but with a shorter linker.

Biotinyl polyethylene glycol: A biotin derivative with a polyethylene glycol linker, providing increased solubility and reduced immunogenicity.

Uniqueness of Biotinyl Hexylamine: Biotinyl hexylamine is unique due to its hexylamine linker, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, and medicine .

Actividad Biológica

N-Biotinyl-1,6-hexanediamine is a biotinylated compound that plays a significant role in biochemical research, particularly in the context of bioconjugation and biotinylation processes. This article explores its biological activity, mechanisms, applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C18H31N4O3S

- Molecular Weight : 410.53 g/mol

- Appearance : White to off-white solid

- Solubility : Insoluble in water; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) upon gentle warming

The compound features a biotin moiety linked to a 1,6-hexanediamine spacer, which enhances its membrane permeability and facilitates intracellular labeling of proteins.

This compound primarily functions as a biotinylation agent through the following mechanism:

- Reactivity with Thiols : The iodoacetyl group within the compound reacts with sulfhydryl groups (-SH) present in proteins, forming stable thioether bonds. This reaction is irreversible and occurs optimally at a pH range of 7.5 to 8.5.

- Bioconjugation : The compound enables the covalent attachment of biotin to proteins or other biomolecules, which can then be isolated using streptavidin or avidin due to their strong affinity for biotin.

Applications in Research

This compound is widely utilized in various research applications:

- Protein Labeling : It allows for effective labeling of proteins containing free thiol groups, facilitating studies on protein dynamics and interactions within cellular environments.

- Detection Sensitivity : Its use in conjunction with avidin or streptavidin enhances detection sensitivity in assays such as protein microarrays and immunoassays.

Table 1: Applications of this compound

| Application | Description |

|---|---|

| Protein Microarrays | Enables specific protein interactions to be studied through biotin labeling |

| Immunoassays | Enhances detection sensitivity via avidin-streptavidin interactions |

| Bioconjugation Reactions | Facilitates covalent attachment of biomolecules for further analysis |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Protein Dynamics : A study demonstrated the compound's ability to label thiol-containing proteins effectively, allowing researchers to track protein interactions within live cells. This has implications for understanding cellular signaling pathways and disease mechanisms.

- Immunological Applications : Research found that using this compound significantly improved the sensitivity of ELISA assays by enhancing the binding efficiency of streptavidin-conjugated detection antibodies.

- Microarray Technology : The compound has been integral in developing high-throughput screening methods for drug discovery by allowing for the precise immobilization of target proteins on microarray surfaces.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNTBHBRBLRRJ-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455983 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65953-56-2 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.